molecular formula C16H12N6O2S B1655223 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 333414-48-5

2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No. B1655223
M. Wt: 352.4 g/mol
InChI Key: OLFSHHYOFRIMLB-UHFFFAOYSA-N
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Description

The compound “2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” is a complex organic molecule. It contains several functional groups and rings, including a benzoxazole ring, a tetrazole ring, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzoxazole derivatives with other organic compounds. For example, one study reported the synthesis of benzoxazole derivatives through a one-pot three-component reaction using 4-hydroxy coumarin, 2-mercapto benzoxazole, and substituted aldehydes in the presence of L-proline as a catalyst . Another study reported the synthesis of benzoxazole derivatives by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in acetone and in the presence of K2CO3 .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by different spectroscopic techniques, including IR, 1H-NMR, and FAB (+)-MS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve Knoevenagel condensation, nucleophilic addition to the intermediate via conjugate addition to carbonyl compounds, and SN2 reactions .

Scientific Research Applications

Antimicrobial and Antitumor Activities

A study synthesized derivatives bearing different heterocyclic rings, including the benzoxazole structure as a pharmacophoric group, which were screened for their potential antitumor activity against human tumor cell lines. Among these, certain derivatives showed considerable anticancer activity against some cancer cell lines (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antifungal Activity

Another research focused on the synthesis of novel tetrazole derivatives, including the benzoxazole and phenylsulfonyl moiety, which were evaluated for their antifungal activity. These studies showed significant sensitivity to specific fungal strains, indicating the potential of these derivatives as antifungal agents (E. Łukowska-Chojnacka et al., 2016).

Enzyme Inhibitory Activities

Research into N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide explored their enzyme inhibitory potential, finding some compounds to be active against acetylcholinesterase, indicating their potential in addressing related diseases (S. Z. Siddiqui et al., 2013).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity, demonstrating significant potential in this area. The study highlighted the importance of hydrogen bonding in the self-assembly process of these complexes (K. Chkirate et al., 2019).

Future Directions

The future directions for research on “2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar compounds, there may be potential for the development of new therapeutic agents .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c23-15(9-25-16-19-13-3-1-2-4-14(13)24-16)18-11-5-7-12(8-6-11)22-10-17-20-21-22/h1-8,10H,9H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFSHHYOFRIMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611400
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

CAS RN

333414-48-5
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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